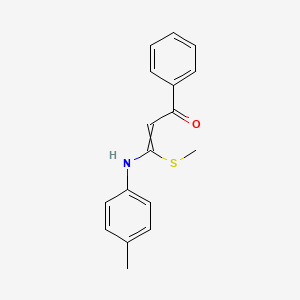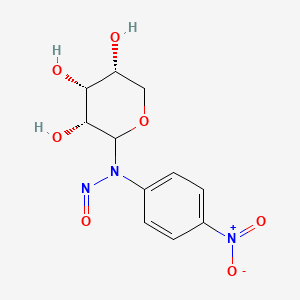
N-Nitroso-N-p-nitrophenyl-D-ribosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-p-nitrophenyl-D-ribosylamine is a compound belonging to the class of N-nitroso compounds. These compounds are characterized by the presence of a nitroso group (NO) attached to an amine.
Vorbereitungsmethoden
The synthesis of N-Nitroso-N-p-nitrophenyl-D-ribosylamine typically involves the nitrosation of the corresponding amine. This process can be carried out using nitrous acid (HNO2) or other nitrosating agents under acidic conditions. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
N-Nitroso-N-p-nitrophenyl-D-ribosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-p-nitrophenyl-D-ribosylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mutagen.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce DNA damage.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Nitroso-N-p-nitrophenyl-D-ribosylamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include nucleophilic sites in DNA and proteins, and its pathways involve nitrosation and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N-p-nitrophenyl-D-ribosylamine can be compared with other N-nitroso compounds such as N-nitrosodimethylamine (NDMA) and N-nitrososarcosine (NSAR). While all these compounds share the nitroso functional group, they differ in their chemical structures and reactivity.
Eigenschaften
CAS-Nummer |
111955-14-7 |
|---|---|
Molekularformel |
C11H13N3O7 |
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-N-[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]nitrous amide |
InChI |
InChI=1S/C11H13N3O7/c15-8-5-21-11(10(17)9(8)16)13(12-18)6-1-3-7(4-2-6)14(19)20/h1-4,8-11,15-17H,5H2/t8-,9-,10-,11?/m1/s1 |
InChI-Schlüssel |
MBTDQCAJLLFUCK-QHPFDFDXSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


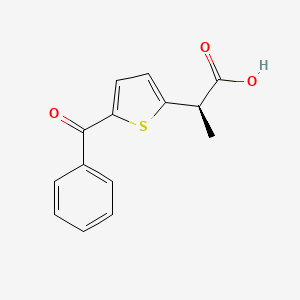
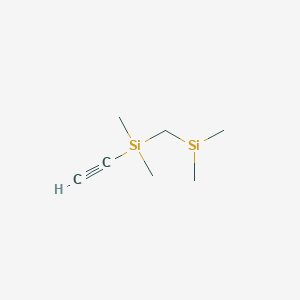

![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
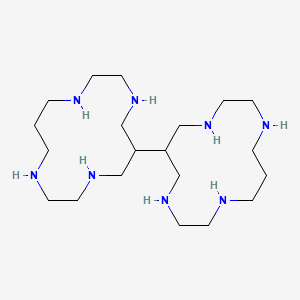
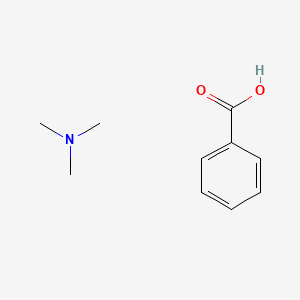
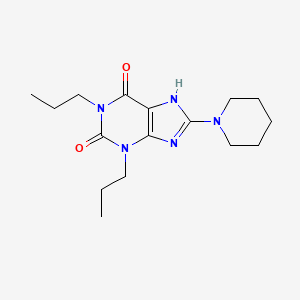
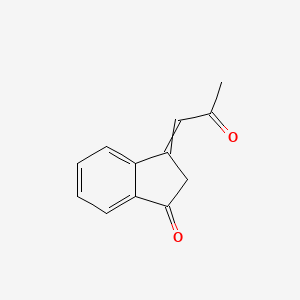
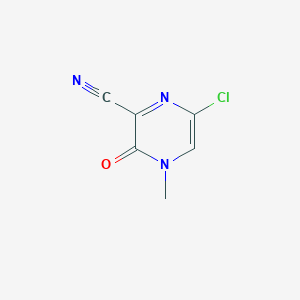


![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
